Chondrillasterol acetate

Description

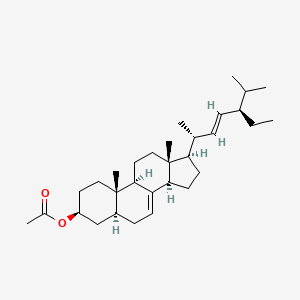

Structure

3D Structure

Properties

CAS No. |

4651-47-2 |

|---|---|

Molecular Formula |

C31H50O2 |

Molecular Weight |

454.7 g/mol |

IUPAC Name |

[(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C31H50O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h9-10,12,20-21,23-25,27-29H,8,11,13-19H2,1-7H3/b10-9+/t21-,23+,24+,25+,27-,28+,29+,30+,31-/m1/s1 |

InChI Key |

VQLULFBGTFJDEB-WMEKXSQASA-N |

Isomeric SMILES |

CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(C)C |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C)C(C)C |

Origin of Product |

United States |

Natural Occurrence and Distribution of Chondrillasterol Acetate

Terrestrial Plant Sources and Biodiversity

Chondrillasterol (B1668904) acetate's presence in the plant kingdom is a subject of ongoing phytochemical research. It has been isolated from several plant families, indicating a varied distribution across different genera.

Identification in Asteraceae Family Species

The Asteraceae family, one of the largest families of flowering plants, is a rich source of diverse phytochemicals. While the parent compound, chondrillasterol, has been identified in several species within this family, the direct isolation of Chondrillasterol acetate (B1210297) is less frequently reported.

Vernonia adoensis : Research on the leaves of Vernonia adoensis has led to the isolation of its precursor, chondrillasterol.

Ageratum fastigiatum : Chondrillasterol has also been previously identified in Ageratum fastigiatum, a member of the same family.

Centratherum punctatum : Analysis of the leaf and root extracts from regenerated Centratherum punctatum has also revealed the presence of chondrillasterol.

While these findings confirm the presence of the base sterol in the Asteraceae family, specific documentation detailing the isolation of Chondrillasterol acetate from these particular species was not prominent in the reviewed literature.

Presence in Other Plant Families

Beyond the Asteraceae family, this compound has been successfully isolated from species in other plant families.

Annona muricata : Currently, there is limited specific research available identifying this compound in Annona muricata.

Celosia trigyna : Phytochemical analysis of the medicinal plant Celosia trigyna, which belongs to the Amaranthaceae family, has successfully led to the isolation and identification of this compound. researchgate.netresearchgate.netresearchgate.net This compound was isolated from hexane and dichloromethane extracts of the plant. researchgate.net

Synsepalum dulcificum : In the leaves of Synsepalum dulcificum, the presence of the parent compound, chondrillasterol, has been reported. However, the acetylated form, this compound, has not been specifically identified in available studies.

Methodologies for Phytochemical Profiling and Detection

The process of identifying and quantifying this compound in natural sources involves a multi-step approach that begins with extraction, followed by separation and ultimately, analysis.

Extraction Techniques from Biological Matrices

The initial step in studying this compound is its removal from the plant or marine organism it resides in. The choice of extraction method is critical to ensure a good yield and purity of the compound.

A common technique is maceration , where the biological material, often dried and powdered, is soaked in a solvent for an extended period nih.gov. For sterols and their acetates, organic solvents are typically employed. Acetone is one such solvent that has been effectively used to extract the parent compound, chondrillasterol, from the leaves of plants like Vernonia adoensis nih.gov. The process involves soaking the powdered leaf material in the solvent, followed by filtration and concentration of the extract nih.gov.

Another widely used method is Soxhlet extraction . This technique involves the continuous washing of the plant material with a solvent, which allows for a thorough extraction of the desired compounds innovareacademics.in. The choice of solvent can range from non-polar, like hexane, to more polar ones, like methanol or ethyl acetate, depending on the target compounds innovareacademics.in.

For marine organisms, extraction protocols may involve initial homogenization in solvents such as distilled water or 50% acetonitrile, followed by maceration and agitation to ensure efficient recovery of metabolites nih.gov. Organic extraction is often favored for compounds like sterol acetates due to their solubility characteristics nih.gov.

Table 1: Overview of Extraction Techniques

| Technique | Description | Typical Solvents | Source Type |

|---|---|---|---|

| Maceration | Soaking of plant material in a solvent for an extended period. | Acetone, Methanol, Ethyl Acetate | Plants |

| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Hexane, Ethyl Acetate, Methanol | Plants |

| Homogenization & Maceration | Grinding and soaking of material in a solvent with agitation. | Distilled Water, Acetonitrile | Marine Organisms |

Chromatographic Separation Approaches

Following extraction, the crude extract contains a mixture of various compounds. To isolate this compound, chromatographic techniques are essential.

Column chromatography is a fundamental method for the large-scale separation of compounds. The crude extract is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase nih.gov. For the separation of chondrillasterol, a gradient elution technique using hexane, ethyl acetate, and methanol has been utilized, where the solvent polarity is gradually increased to elute different compounds at different times nih.gov.

Thin-Layer Chromatography (TLC) is another valuable separation technique, often used for monitoring the progress of column chromatography and for preliminary purity checks. A small amount of the extract is spotted onto a plate coated with a thin layer of adsorbent, like silica gel. The plate is then placed in a chamber with a solvent. As the solvent moves up the plate, it separates the components of the mixture nih.gov. The separated spots can be visualized under UV light or by spraying with a reagent like sulfuric acid nih.gov.

For further purification, Preparative Thin-Layer Chromatography (pTLC) can be employed. This method is similar to analytical TLC but is performed on a larger scale to isolate quantities of the purified compound for further analysis nih.govresearchgate.net.

Table 2: Chromatographic Separation Methods

| Method | Principle | Application |

|---|---|---|

| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase as a mobile phase passes through. | Initial large-scale separation of compounds from a crude extract. |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material based on differential partitioning between the stationary and mobile phases. | Monitoring fractions from column chromatography and assessing purity. |

| Preparative TLC (pTLC) | A larger scale version of TLC used for the purification of compounds. | Final purification step to obtain a pure compound for analysis. |

Spectroscopic and Spectrometric Analytical Methods (e.g., GC-MS, NMR, MS)

Once a pure or semi-pure sample is obtained, a combination of spectroscopic and spectrometric techniques is used for structural elucidation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile compounds. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a gas chromatograph. The separated compounds then enter a mass spectrometer, which bombards them with electrons, causing them to fragment. The resulting fragmentation pattern, or mass spectrum, is a unique fingerprint that can be used to identify the compound by comparing it to spectral libraries innovareacademics.inresearchgate.net. GC-MS analysis has been used to identify a wide range of phytochemicals, including sterols and their derivatives like Lanosteryl acetate, from plant extracts researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both 1D (¹H and ¹³C) and 2D NMR experiments are conducted to determine the connectivity of atoms and the stereochemistry of the molecule nih.govresearchgate.net. The chemical shifts and coupling constants in the NMR spectrum are compared with data from known compounds or published literature to confirm the structure nih.govresearchgate.net.

Mass Spectrometry (MS) , in addition to its use in GC-MS, can be used independently or coupled with other separation techniques like High-Performance Liquid Chromatography (HPLC) to determine the molecular weight and formula of a compound nih.govresearchgate.net. High-resolution mass spectrometry can provide a very accurate molecular weight, which aids in determining the elemental composition of the molecule nih.gov.

Table 3: Analytical Methods for Identification

| Method | Information Provided | Use in this compound Analysis |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds and their mass spectra for identification. | Identification by comparing the mass spectrum to libraries containing data for sterol acetates. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity and stereochemistry. | Elucidation of the precise structure of the isolated compound. nih.govresearchgate.net |

| Mass Spectrometry (MS) | Molecular weight and elemental composition. | Determination of the molecular formula. nih.govresearchgate.net |

Biosynthetic Pathways and Precursors of Chondrillasterol Acetate

Mevalonate (B85504) Pathway in Sterol Biosynthesis

The mevalonate (MVA) pathway, also known as the HMG-CoA reductase pathway, is a critical metabolic route for the production of isoprenoids. metwarebio.comwikipedia.org This pathway is central to the synthesis of numerous vital biomolecules, including sterols like chondrillasterol (B1668904). metwarebio.comresearchgate.net The process commences with a simple precursor and proceeds through a series of enzymatic reactions to generate key five-carbon intermediates. wikipedia.org

Following the formation of mevalonate, a series of phosphorylation and decarboxylation reactions occur to yield the fundamental five-carbon building blocks of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.orgnih.gov Mevalonate is first phosphorylated twice and then decarboxylated to produce IPP. nih.gov IPP is then isomerized to DMAPP by the enzyme IPP isomerase. nih.govnih.gov These two molecules, IPP and DMAPP, are the essential precursors that are sequentially condensed to build the larger carbon skeletons of molecules like sterols. creative-proteomics.comjst.go.jp

Enzymatic Systems Involved in Sterol Biotransformation

The conversion of the initial isoprenoid precursors into the complex structure of chondrillasterol involves a variety of enzymatic systems. After the formation of squalene (B77637) from the condensation of farnesyl pyrophosphate (FPP) units, it undergoes cyclization. annualreviews.org In algae and higher plants, squalene 2,3-oxide is typically cyclized to cycloartenol (B190886), which serves as the initial cyclic precursor for phytosterols (B1254722). annualreviews.orgmdpi.com

The subsequent transformation of cycloartenol to chondrillasterol involves a series of modifications to the sterol nucleus and side chain. These biotransformations are catalyzed by a suite of enzymes, including but not limited to:

Cycloartenol synthase (CAS): Catalyzes the cyclization of 2,3-oxidosqualene (B107256) to cycloartenol. mdpi.com

Sterol C-24 methyltransferase (SMT): Involved in the alkylation of the sterol side chain. frontiersin.org

Sterol C-14 demethylase (CYP51): Removes the methyl group at the C-14 position. researchgate.net

Sterol Δ7-reductase (DHCR7): Reduces the double bond at the C-7 position. nih.gov

Sterol Δ22-desaturase: Introduces a double bond at the C-22 position in the side chain, a key feature of chondrillasterol. nih.gov

The precise sequence and interplay of these enzymes lead to the final structure of chondrillasterol.

Metabolic Flux and Isotope Labeling Studies in Biosynthesis

Understanding the dynamics of biosynthetic pathways often relies on metabolic flux analysis and isotope labeling studies. These techniques allow researchers to trace the flow of atoms from simple precursors to complex end products. elifesciences.org By using stable isotopes like deuterium (B1214612) (D₂O) or ¹³C-labeled precursors, scientists can track the incorporation of these labels into sterol intermediates and final products. elifesciences.orgnih.gov

Acetylation Mechanisms in Sterol Derivative Formation

The final step in the formation of chondrillasterol acetate (B1210297) is the acetylation of the hydroxyl group at the C-3 position of chondrillasterol. This reaction is catalyzed by a sterol O-acetyltransferase. nih.gov In yeast, an enzyme known as Atf2, an ER-membrane bound acetyltransferase, has been identified as being responsible for the acetylation of sterols. nih.govresearchgate.net This process is part of a lipid quality control cycle where sterols can be reversibly acetylated. embopress.orgnih.gov The acetylation of sterols can affect their transport and retention within the cell. nih.govembopress.org While the specific acetyltransferase responsible for chondrillasterol acetylation in various organisms is not definitively identified in the provided context, it is likely a member of the same family of enzymes that acetylate other sterols.

Investigation of Biological Activities and Pharmacological Potential in Vitro and in Silico Studies

Enzyme Inhibition Research

Based on a review of existing research, there are no available in vitro or in silico studies that have specifically investigated the modulatory effects of Chondrillasterol (B1668904) acetate (B1210297) on glycosidase enzymes, such as α-amylase and α-glucosidase.

Significant research has been conducted on the protease inhibition potential of Chondrillasterol acetate, particularly its effect on chymotrypsin. In a phytochemical analysis of compounds isolated from the medicinal plant Celosia trigyna, this compound was identified as a potent inhibitor of α-chymotrypsin. The in vitro results demonstrated a significant level of inhibition attributed to this compound.

One study quantified this inhibitory effect, showing that this compound exhibited 72.4% inhibition of chymotrypsin activity nih.gov. This finding places it among several bioactive compounds isolated from the plant, such as lutein, chondrillasterol, and pheophytin a, that also demonstrated notable, albeit varied, levels of chymotrypsin inhibition nih.gov. The research highlighted that non-polar, hydrophobic compounds isolated from the plant, including this compound, were particularly effective in this regard researchgate.net.

Interactive Table: α-Chymotrypsin Inhibition by Compounds from Celosia trigyna

| Compound | % Inhibition of α-Chymotrypsin |

| Lutein | 73.9% |

| This compound | 72.4% |

| Chondrillasterol | 71.3% |

| Pheophytin a | 68.6% |

This table presents the comparative in vitro percentage inhibition of α-chymotrypsin activity by various compounds isolated from Celosia trigyna, as reported in the literature nih.gov.

Cholinesterase and Tyrosinase Activity Modulation

Cholinesterase and tyrosinase are enzymes that have been the subject of research for their roles in neurodegenerative diseases and skin pigmentation disorders, respectively. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the pathogenesis of Alzheimer's disease. Tyrosinase is an enzyme associated with the hyperpigmentation of melanin. The potential of natural compounds to modulate the activity of these enzymes is an active area of investigation.

Studies have screened plant extracts for their inhibitory activities against AChE, BChE, and tyrosinase. For instance, methanol extracts of various Scutellaria species were evaluated for their effects on these enzymes. The results indicated weak inhibition against AChE and BChE, suggesting a modest potential for interfering with the cholinergic system. However, more significant tyrosinase inhibition was observed with some extracts, highlighting a potential application in modulating melanin production. nih.gov

Molecular docking studies have also been employed to investigate the interaction of phytochemicals with tyrosinase. In one such study, chondrillasterol, along with other compounds, was evaluated for its binding affinity to the tyrosinase enzyme. The results suggested that these phytochemicals may have a better binding affinity than the reference drug, kojic acid, indicating a potential for tyrosinase inhibition. researchgate.net

Investigation of Other Enzymatic Targets

Research into the biological activities of chondrillasterol has extended to other enzymatic targets beyond cholinesterases and tyrosinase. In particular, its antimicrobial properties have been a subject of investigation. Studies have shown that chondrillasterol exhibits antibacterial activity against a range of pathogenic bacteria, including Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa. researchgate.netnih.govd-nb.info

The mechanism of its antibacterial action has been explored, with evidence suggesting that it may disrupt bacterial cell membranes, leading to the leakage of essential cellular components like proteins and nucleic acids. researchgate.net Furthermore, chondrillasterol has demonstrated the ability to inhibit the formation of biofilms, which are communities of bacteria that are notoriously difficult to treat with conventional antibiotics. It has also been shown to disrupt pre-formed biofilms of P. aeruginosa. researchgate.netnih.gov This suggests that chondrillasterol could be a valuable template for the development of new antimicrobial agents that can tackle the challenges of antibiotic resistance and biofilm-related infections.

Antioxidant Activity Investigations

The antioxidant potential of natural compounds is a significant area of research due to the role of oxidative stress in various diseases. Several in vitro assays are commonly used to evaluate the antioxidant capacity of substances like this compound.

Radical Scavenging Mechanisms (e.g., DPPH, ABTS assays)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are widely used to assess the radical scavenging ability of compounds. researchgate.netnih.gov In the DPPH assay, antioxidants reduce the stable DPPH radical, causing a color change that can be measured spectrophotometrically. Similarly, the ABTS assay measures the ability of a compound to scavenge the ABTS radical cation.

These assays have been applied to various plant extracts to determine their antioxidant potential. openagrar.demdpi.com The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to scavenge 50% of the radicals. A lower IC50 value indicates a higher antioxidant activity.

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay is another common method for measuring the total antioxidant capacity of a substance. openagrar.decellbiolabs.com This assay is based on the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color that can be measured spectrophotometrically. cellbiolabs.comnih.govscispace.com The FRAP assay provides a direct measure of the electron-donating capacity of antioxidants. cellbiolabs.com

The FRAP assay has been used to evaluate the antioxidant power of various plant extracts and compounds. openagrar.denih.gov The results are typically expressed as ferrous iron equivalents, allowing for a comparison of the antioxidant potential of different samples. cellbiolabs.com

Cellular and Molecular Mechanism Research in Animal Models (Pre-clinical)

Investigation of Gastroprotective Mechanisms in Ethanol-Induced Models

Ethanol-induced gastric ulcers are a common model used to investigate the gastroprotective effects of various compounds. mdpi.comresearchgate.net Ethanol administration can cause significant damage to the gastric mucosa, leading to inflammation, oxidative stress, and the formation of ulcers. nih.govmdpi.com

Pre-clinical studies in animal models have explored the potential of natural compounds to protect against ethanol-induced gastric damage. These studies often involve pretreating animals with the test compound before inducing gastric ulcers with ethanol. mdpi.comnih.gov The gastroprotective effects are then assessed by examining the extent of gastric lesions, as well as various biochemical and histological parameters. nih.gov

Exploration of Anti-Inflammatory Pathways

Currently, there is a notable absence of published in vitro and in silico research specifically investigating the anti-inflammatory pathways modulated by this compound. While phytosterols (B1254722), the broader class of compounds to which chondrillasterol belongs, have been a subject of interest for their anti-inflammatory properties, direct studies on the acetylated form, this compound, are not available in the existing scientific literature.

General studies on other phytosterols have suggested potential mechanisms of anti-inflammatory action, including the modulation of key inflammatory mediators. For instance, some phytosterols have been observed to influence the nuclear factor-kappa B (NF-κB) signaling pathway and the activity of cyclooxygenase (COX) enzymes, which are central to the inflammatory response. However, it is crucial to emphasize that these findings are not specific to this compound, and dedicated research is required to ascertain if it exhibits similar activities. The parent compound, chondrillasterol, has been noted for its antimicrobial properties, but its direct effects on inflammatory pathways have not been extensively detailed. ajmdr.org.ngresearchgate.net

Studies on Antileishmanial and Antitrypanosomal Activities

A comprehensive review of scientific databases reveals a lack of specific in vitro or in silico studies on the antileishmanial and antitrypanosomal activities of this compound. Consequently, there is no available data to report on its efficacy or mechanism of action against Leishmania and Trypanosoma species, the protozoan parasites responsible for leishmaniasis and trypanosomiasis, respectively.

The search for novel antiparasitic agents from natural sources is an active area of research, and various plant-derived compounds, including other sterols, have been investigated for their potential to combat these neglected tropical diseases. nih.govnih.gov The sterol biosynthesis pathway in these parasites is considered a potential drug target, as it is essential for their survival and differs from that of their mammalian hosts. nih.gov While some sterol-derived compounds have demonstrated antileishmanial and antitrypanosomal effects, this activity has not been specifically documented for Chondrillasterol or its acetylated derivative. nih.govmdpi.com Research on the parent compound, chondrillasterol, has primarily focused on its antibacterial and antibiofilm capabilities. nih.govresearchgate.net Therefore, the potential of this compound as an antileishmanial or antitrypanosomal agent remains unexplored.

Mechanistic Elucidation and Molecular Interactions

Proposed Cellular and Subcellular Target Identification

Currently, there is a lack of published research specifically identifying the cellular or subcellular targets of Chondrillasterol (B1668904) acetate (B1210297). Scientific investigations have not yet delineated the precise proteins, enzymes, or other biological molecules with which this specific compound interacts to exert any potential biological activity.

Investigations into Bacterial Membrane Integrity and Permeability

No specific studies focused on the effects of Chondrillasterol acetate on bacterial membrane integrity and permeability have been found in a review of available literature. Research on the parent compound, chondrillasterol, has suggested that its mode of action may not involve significant disruption of the bacterial membrane of certain pathogens like Pseudomonas aeruginosa nih.govresearchgate.net. However, direct evidence for the acetate form is absent. One study noted that an ethyl acetate root extract from Vernonia adoensis, a plant source of sterols, did cause protein leakage in P. aeruginosa, but this extract contained a mixture of compounds, and the effect cannot be attributed specifically to this compound researchgate.net.

Studies on Nucleic Acid and Protein Leakage from Microbial Cells

Consistent with the lack of data on membrane disruption, there are no specific reports on this compound inducing the leakage of nucleic acids or proteins from microbial cells. Investigations into chondrillasterol found that it did not cause statistically significant leakage of nucleic acids from P. aeruginosa when compared to untreated cells, suggesting its antibacterial mechanism may lie elsewhere nih.govresearchgate.net. Data for the acetylated derivative is not available.

Computational Approaches to Target Binding: Molecular Docking and Molecular Dynamics Simulations

A search of scientific databases reveals no molecular docking or molecular dynamics simulation studies that have been published specifically for this compound to predict its binding affinity or interaction with bacterial protein targets. While computational studies have been performed on the parent chondrillasterol against viral proteases, this does not provide insight into its potential antibacterial targets or the influence of the acetate group on binding researchgate.net.

Structure-Activity Relationship (SAR) Studies of this compound and Related Sterols

There is currently no information available from structure-activity relationship (SAR) studies involving this compound. SAR studies are essential for understanding how the acetate functional group might influence the biological activity compared to the parent chondrillasterol or other related sterols. The execution of such studies would be necessary to determine the importance of the acetyl moiety for any potential therapeutic effects.

Analytical and Preparative Methodologies in Chondrillasterol Acetate Research

Advanced Extraction and Isolation Techniques

The initial and critical step in chondrillasterol (B1668904) acetate (B1210297) research is its extraction and isolation from various plant matrices. The choice of extraction method significantly impacts the yield and purity of the isolated compound. Modern techniques are favored for their efficiency, reduced solvent consumption, and minimized thermal degradation of the target molecule.

Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process. sairem.comui.ac.id MAE offers several advantages, including shorter extraction times, reduced solvent use, and higher extraction rates compared to traditional methods. sairem.commdpi.com The selective heating of the plant cells by microwaves causes them to rupture, releasing the desired compounds into the solvent. sairem.com For instance, MAE has been successfully used to extract bioactive compounds from various plant sources, demonstrating its efficiency. mdpi.comresearchgate.netresearchgate.net

Soxhlet Extraction: A classic and widely used method, Soxhlet extraction involves the continuous washing of a solid sample with a solvent. hielscher.com This process, while thorough, can be time-consuming, often requiring several hours to complete. hielscher.comnih.gov The prolonged exposure to heat can also pose a risk of degradation to thermally sensitive compounds. hielscher.com Despite these drawbacks, it remains a standard procedure for extracting nonvolatile and semi-volatile organic compounds from solid samples like soils and sludges. epa.govphcogj.com Solvents such as n-hexane and petroleum ether are commonly used in the Soxhlet extraction of compounds from plant materials. unirioja.es

Supercritical Fluid Extraction (SFE): SFE is a modern and environmentally friendly technique that uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. ijcmas.comjournalcjast.com The properties of the fluid can be manipulated by changing the pressure and temperature, allowing for selective extraction. ijcmas.comunipd.it SFE is particularly advantageous for extracting thermally sensitive compounds as it can be performed at low temperatures. unipd.it The process involves passing the supercritical fluid through the sample matrix, where it dissolves the target compounds. The extracted material is then easily separated from the solvent by depressurization. ijcmas.com

Isolation: Following extraction, the crude extract, which contains a mixture of compounds, undergoes further separation and purification. Column chromatography is a fundamental technique used for this purpose. nih.gov The extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and eluted with a solvent or a gradient of solvents of increasing polarity. nih.govplos.org Fractions are collected and monitored by techniques like Thin Layer Chromatography (TLC). nih.govresearchgate.net Fractions with similar profiles are pooled, and the process is often repeated to achieve the desired purity. nih.gov

Table 1: Comparison of Extraction Techniques for Phytochemicals

| Technique | Principle | Advantages | Disadvantages |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample matrix, accelerating extraction. sairem.com | Rapid extraction time, reduced solvent consumption, higher yields. sairem.comui.ac.idmdpi.com | Requires specialized equipment. |

| Soxhlet Extraction | Continuous washing of a solid sample with a recycling solvent. hielscher.com | Thorough extraction, suitable for a wide range of samples. epa.govphcogj.com | Time-consuming, potential for thermal degradation of compounds. hielscher.com |

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO2) as a selective solvent. ijcmas.comjournalcjast.com | Environmentally friendly ("green" technology), low operating temperatures, tunable selectivity. ijcmas.comunipd.it | High initial equipment cost. |

High-Resolution Spectroscopic and Spectrometric Characterization for Structural Elucidation

Once a pure compound is isolated, its chemical structure must be determined. High-resolution spectroscopic and spectrometric techniques are indispensable for this purpose, providing detailed information about the molecule's atomic composition and connectivity.

2D Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1D NMR (¹H and ¹³C) provides initial structural clues, complex molecules like chondrillasterol acetate often exhibit overlapping signals that are difficult to interpret. huji.ac.il 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguous structural assignment. nih.govresearchgate.net These experiments reveal correlations between different nuclei, allowing for the piecing together of the molecular framework. frontiersin.org For example, COSY identifies proton-proton couplings, while HSQC and HMBC correlate protons with directly attached and long-range coupled carbons, respectively. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio, which allows for the determination of its elemental formula. d-nb.info This information is crucial for confirming the molecular formula derived from NMR data and for distinguishing between compounds with similar nominal masses. Techniques like Electrospray Ionization (ESI) are often coupled with HRMS to analyze the sample. d-nb.info

The combination of 2D NMR and HRMS data provides a powerful toolkit for the complete structural elucidation of complex natural products like this compound. nih.govresearchgate.net

Table 2: Spectroscopic and Spectrometric Techniques for Structural Elucidation

| Technique | Information Provided | Application in this compound Research |

| 2D NMR (COSY, HSQC, HMBC) | Provides information on the connectivity of atoms within a molecule. huji.ac.ilresearchgate.net | Unambiguous assignment of proton and carbon signals, confirming the steroidal backbone and acetate group position. nih.govresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Determines the precise molecular weight and elemental composition of a compound. d-nb.info | Confirms the molecular formula of this compound (C₃₁H₅₀O₂). chemeo.com |

Quantitative Chromatographic Analysis

To determine the concentration of this compound in an extract or sample, quantitative chromatographic methods are employed. These techniques separate the compound of interest from other components in the mixture and provide a signal that is proportional to its concentration.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): HPLC is a versatile technique for separating compounds in a liquid mobile phase. scribd.com When coupled with a Diode-Array Detector (DAD), it allows for the monitoring of the elution at multiple wavelengths simultaneously. scribd.comtandfonline.com This is particularly useful for identifying and quantifying compounds based on their UV-Vis absorption spectra. For quantitative analysis, a calibration curve is constructed using standards of known concentrations.

Gas Chromatography with Flame Ionization Detection (GC-FID): GC is suitable for the analysis of volatile or semi-volatile compounds. mdpi.com For non-volatile compounds like sterols, a derivatization step, such as trimethylsilylation, is often necessary to increase their volatility. nih.govanalis.com.my The separated compounds are detected by a Flame Ionization Detector (FID), which generates a signal proportional to the amount of carbon atoms in the analyte. mdpi.com GC-FID is a robust and sensitive method for the quantification of sterols in various matrices. nih.gov

Table 3: Chromatographic Methods for Quantitative Analysis

| Technique | Principle | Sample Requirements | Detector |

| HPLC-DAD | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. scribd.com | Soluble in the mobile phase. | Diode-Array Detector (DAD) |

| GC-FID | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. mdpi.com | Volatile or can be made volatile through derivatization. nih.gov | Flame Ionization Detector (FID) |

Bioassay-Guided Fractionation and Purification Strategies

Bioassay-guided fractionation is a powerful strategy used to identify and isolate bioactive compounds from natural sources. mdpi.com This approach involves systematically separating a crude extract into fractions and testing the biological activity of each fraction. brieflands.comnih.gov The most active fractions are then subjected to further separation until a pure, active compound is isolated. plos.org

The process typically begins with a crude extract that has shown promising activity in an initial screening. This extract is then subjected to a primary fractionation step, often using column chromatography with a stepwise gradient of solvents. plos.org The resulting fractions are then tested in the relevant bioassay. brieflands.com The fraction exhibiting the highest activity is selected for further rounds of purification, which may involve different chromatographic techniques like High-Performance Liquid Chromatography (HPLC) to isolate the pure bioactive compound. mdpi.commpg.de This iterative process of separation and bioassay ensures that the purification efforts are focused on the components responsible for the observed biological effect. nih.gov

Derivatives, Analogues, and Structural Modifications of Chondrillasterol Acetate

Naturally Occurring Sterol Analogues and Their Acetylated Forms

The structural landscape of chondrillasterol (B1668904) acetate (B1210297) is shared by a variety of other naturally occurring sterols and their acetylated counterparts. These compounds, often co-isolated from the same natural sources, provide a preliminary understanding of the structural variations that nature tolerates while maintaining a steroidal framework.

Chondrillasterol itself is a prime example of a closely related analogue, differing from its acetate form only by the presence of a hydroxyl group at the C-3 position instead of an acetate group. researchgate.net This minor difference can significantly impact the compound's polarity and, consequently, its biological activity and solubility. Other naturally occurring sterols such as α-spinasterol, which is an isomer of chondrillasterol, and its acetylated form, are also frequently found alongside chondrillasterol acetate. researchgate.net

Marine organisms, particularly sponges and seaweeds, are prolific producers of diverse sterols. researchgate.netisnff-jfb.com Studies on these organisms have revealed a wide array of sterol structures, including those with variations in the side chain, such as different alkylation patterns, and modifications to the sterol nucleus, like the introduction of additional double bonds or functional groups. researchgate.net For instance, some marine sponges contain stanols, which are fully saturated in the ring system, and Δ⁷-series sterols. researchgate.net The acetylation of these diverse sterols, often achieved in the laboratory by treating the extracted sterol fraction with acetic anhydride (B1165640) and pyridine, allows for the investigation of how this modification influences their properties. researchgate.netmdpi.com

The co-occurrence of these varied sterols and their acetylated forms in nature suggests that minor structural modifications can arise from subtle differences in biosynthetic pathways. These naturally occurring analogues serve as a valuable starting point for SAR studies, providing a "natural library" of compounds to test for desired biological effects.

Table 1: Examples of Naturally Occurring Sterol Analogues

| Compound Name | Key Structural Difference from this compound | Natural Source Examples |

| Chondrillasterol | C-3 hydroxyl group instead of acetate | Vernonia adoensis researchgate.net |

| α-Spinasterol | Isomer of chondrillasterol | Various plants researchgate.net |

| Cholesterol | Different side chain and ring saturation | Marine sponges, seaweeds researchgate.netmdpi.com |

| Brassicasterol | Different side chain | Seaweeds mdpi.com |

| Isofucosterol | Different side chain | Seaweeds mdpi.com |

| Stanols | Saturated sterol nucleus | Marine sponges researchgate.net |

| Δ⁷-Sterols | Double bond at C-7 in the sterol nucleus | Marine sponges researchgate.net |

This table is for illustrative purposes and does not represent an exhaustive list.

Semisynthetic and Chemical Modification Strategies for Structure-Activity Relationship Studies

To systematically investigate the structure-activity relationship (SAR) of this compound, researchers employ semisynthetic and chemical modification strategies. nih.gov These approaches involve the targeted alteration of the this compound molecule to produce a series of derivatives. By comparing the biological activities of these new compounds with the parent molecule, scientists can deduce which structural features are essential for its effects. automate.videogardp.org

A common strategy involves modifying the functional groups on the sterol nucleus and the side chain. For instance, the acetate group at C-3 can be hydrolyzed to the corresponding alcohol (chondrillasterol) and then re-esterified with different acyl groups to study the effect of the ester chain length and branching on activity. nih.gov Oxidation of the C-3 hydroxyl group to a ketone is another possible modification.

Modifications to the sterol's C-ring have also been explored in related steroid structures, such as the introduction of hydroxyl or nitrooxy groups, which can influence antiproliferative activities. mdpi.com Furthermore, the double bond in the side chain of this compound is a key site for chemical modification. Reactions such as hydrogenation to saturate the double bond or epoxidation followed by ring-opening can introduce new functional groups and alter the stereochemistry of the side chain. aston.ac.uk

The synthesis of novel derivatives often involves multi-step reaction sequences. nih.gov For example, starting from a commercially available sterol like stigmasterol, a series of reactions including oxidation, reduction, and protection/deprotection steps can be employed to construct the chondrillasterol skeleton, which can then be acetylated and further modified. researchgate.net The synthesis of brassinosteroid analogues, for instance, has involved the protection of hydroxyl and ketone groups, hydrolysis of esters to acids, and subsequent amide formation to create a variety of side-chain modified structures. nih.gov

These semisynthetic derivatives are then subjected to biological screening to evaluate how the structural changes have impacted their activity. This iterative process of synthesis and testing is fundamental to lead optimization in drug discovery, aiming to enhance potency and selectivity while minimizing potential toxicity. automate.video

Table 2: Potential Semisynthetic Modifications of this compound for SAR Studies

| Modification Site | Type of Modification | Potential Outcome |

| C-3 Position | Hydrolysis of acetate to hydroxyl | Alteration of polarity and hydrogen bonding capability |

| C-3 Position | Re-esterification with different acyl groups | Study the effect of ester chain length and bulkiness |

| C-3 Position | Oxidation of hydroxyl to ketone | Change in electronic properties and geometry |

| Side Chain Double Bond | Hydrogenation | Removal of rigidity and potential interaction site |

| Side Chain Double Bond | Epoxidation and ring-opening | Introduction of diol or other functional groups |

| Sterol Nucleus | Introduction of functional groups (e.g., hydroxyl, nitrooxy) | Alteration of electronic and steric properties mdpi.com |

This table outlines potential modification strategies and does not imply that all have been performed specifically on this compound.

Chemoinformatic and Computational Approaches for Novel Analogues Design

In modern drug discovery, chemoinformatic and computational tools play a crucial role in the rational design of novel analogues. researchgate.net These in silico methods can predict the biological activity and properties of hypothetical molecules, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost associated with experimental work. collaborativedrug.com

For a molecule like this compound, computational approaches can begin with the generation of a 3D model of the compound. This model can then be used in various computational experiments. One common technique is molecular docking, where the virtual molecule is "docked" into the binding site of a specific biological target, such as an enzyme or receptor. researchgate.net The docking score provides an estimation of the binding affinity, and analysis of the docked pose can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. researchgate.net In a QSAR study, a dataset of molecules with known biological activities is used to build a mathematical model that correlates chemical structures with their activities. This model can then be used to predict the activity of new, unsynthesized analogues of this compound. The descriptors used in QSAR models can be varied and include electronic, steric, and hydrophobic parameters.

Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of designed analogues. These predictions help in the early identification of compounds that are likely to have poor pharmacokinetic profiles.

Ecological and Evolutionary Perspectives of Chondrillasterol Acetate

Role as a Secondary Metabolite in Plant and Marine Organism Interactions

Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they often mediate interactions between the organism and its environment. Chondrillasterol (B1668904) acetate (B1210297), as a derivative of a phytosterol, likely plays a key role in defense and communication.

In terrestrial plants, phytosterols (B1254722) and their derivatives are integral components of cell membranes, influencing their fluidity and permeability. Beyond this structural role, they can act as precursors to bioactive compounds. While direct studies on the acetate form are less common, the parent compound, chondrillasterol, has been isolated from various plants and is known to possess antimicrobial properties. researchgate.netnih.gov For instance, chondrillasterol isolated from Vernonia adoensis has demonstrated antibacterial activity against several human pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. nih.govresearchgate.net It is plausible that the acetylation of chondrillasterol to form chondrillasterol acetate is a biochemical modification that enhances its defensive capabilities, potentially by increasing its lipophilicity and thereby its ability to disrupt microbial membranes.

The marine environment presents a hotbed of chemical ecology, where intense competition for space and resources drives the evolution of potent chemical defenses. nih.gov Marine invertebrates, such as sponges, are sessile organisms that rely heavily on chemical deterrents to ward off predators, prevent fouling by other organisms, and combat pathogens. mdpi.comscispace.com Sterols and their derivatives are among the vast arsenal (B13267) of bioactive compounds produced by these organisms. mdpi.comresearchgate.net The acetylation of sterols is a common modification observed in marine sponges, and these acetylated forms often exhibit significant biological activities. While specific data on this compound's role in marine ecosystems is limited, the general function of acetylated sterols suggests it could be involved in similar defensive strategies.

The production of such secondary metabolites is not always an independent endeavor. In some cases, symbiotic microorganisms associated with marine organisms are responsible for the synthesis of these bioactive molecules, indicating a complex ecological interplay. mdpi.com

Chemodiversity and Adaptation Mechanisms in Diverse Ecosystems

The vast structural diversity of sterols, including chondrillasterol and its derivatives, is a hallmark of chemical diversity, or "chemodiversity." This diversity is a direct result of evolutionary pressures, enabling organisms to adapt to a wide range of ecological niches. nih.gov The modification of the basic sterol structure, such as through acetylation, is a key mechanism for generating this diversity.

In phytoplankton, the building blocks of most aquatic food webs, sterol composition is highly diverse and can vary significantly even between closely related species. frontiersin.orgresearchgate.net This diversity has profound implications for the nutrition of zooplankton, which often cannot synthesize essential sterols de novo and must obtain them from their diet. frontiersin.orgresearchgate.net The presence of specific sterols like chondrillasterol in certain algal classes, such as Chlorophyceae, highlights the phylogenetic specificity of these compounds. frontiersin.org Environmental factors, including light and nutrient availability, can also influence the production of specific sterols, suggesting a role in adaptation to changing conditions. frontiersin.org

For marine invertebrates, the ability to modify dietary sterols is a crucial adaptation. researchgate.net Many of these organisms, including crustaceans and some mollusks, have a limited or nonexistent ability to synthesize cholesterol, the primary sterol in most animals. researchgate.net They must therefore acquire phytosterols from their diet and biochemically convert them into cholesterol and other essential steroids. The presence of a wide array of modified sterols, including acetylated forms, in these animals is a testament to their sophisticated biochemical machinery for processing these dietary compounds. This metabolic flexibility allows them to thrive on diverse food sources and in varied marine environments.

The following table provides a glimpse into the occurrence of chondrillasterol, the precursor to this compound, in various organisms, illustrating the breadth of its distribution.

| Organism Group | Specific Organism | Finding | Reference |

| Plants | Celosia trigyna | Isolated as a secondary metabolite. | researchgate.net |

| Vernonia adoensis | Isolated and shown to have antibacterial properties. | nih.gov | |

| Endophytic Fungi | Cladosporium cladosporioides | Produced as a secondary metabolite. | mdpi.com |

| Phytoplankton | Chlorophyceae (Green Algae) | A characteristic, though not exclusive, sterol. | frontiersin.org |

Biosynthetic Origins and Evolutionary Significance of Sterol Acetates

The biosynthesis of sterols is a complex, multi-step process that is highly conserved across eukaryotes, yet also allows for significant diversification. nih.gov In plants and algae, the pathway generally begins with the cyclization of 2,3-oxidosqualene (B107256) to cycloartenol (B190886), which is then further modified to produce a vast array of phytosterols. nih.govencyclopedia.pub The formation of chondrillasterol is a result of specific enzymatic reactions within this broader pathway.

The addition of an acetyl group to a sterol like chondrillasterol is typically catalyzed by an acetyltransferase enzyme. This seemingly simple modification can have profound effects on the molecule's biological activity and function. Acetylation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and may alter its interaction with protein targets. From an evolutionary perspective, the ability to acetylate sterols represents a cost-effective way to expand an organism's chemical repertoire without having to evolve entirely new biosynthetic pathways.

The evolutionary history of sterol biosynthesis is deeply intertwined with the evolution of eukaryotic life itself. The emergence of sterols was a pivotal event, allowing for the development of more complex membrane structures and cellular functions. The diversification of sterol structures, including the production of compounds like chondrillasterol and its acetate derivative, reflects the ongoing process of chemical coevolution between organisms and their environment. encyclopedia.pub

The presence of similar or identical secondary metabolites in distantly related organisms, such as plants and marine sponges, can sometimes be attributed to horizontal gene transfer or, as is often the case in marine systems, to symbiotic relationships with microorganisms. The biosynthetic pathways for many marine natural products are, in fact, of microbial origin.

Retrobiosynthetic studies using stable isotopes have been instrumental in elucidating the intricate pathways of steroid biosynthesis. core.ac.ukoup.com Such techniques have revealed that both the classical mevalonate (B85504) pathway and the alternative deoxyxylulose phosphate (B84403) pathway can contribute precursors for isoprenoid and sterol synthesis, depending on the organism. oup.com While the specific biosynthetic sequence leading to this compound has not been fully detailed, it undoubtedly builds upon these fundamental and evolutionarily ancient metabolic routes.

Future Research Directions and Academic Significance

Advanced Mechanistic Investigations via Omics Technologies (e.g., Metabolomics, Proteomics)

The advent of "omics" technologies offers a powerful lens through which to view the intricate cellular interactions of chondrillasterol (B1668904) acetate (B1210297). Future research will heavily lean on these high-throughput methods to move beyond simple bioactivity assays and towards a holistic understanding of the compound's mechanism of action.

Metabolomics , the large-scale study of small molecules or metabolites within a biological system, can provide a snapshot of the metabolic state of cells or tissues upon exposure to chondrillasterol acetate. nih.govscielo.org.za This approach can reveal which metabolic pathways are perturbed by the compound. For instance, untargeted metabolomic analyses could identify unexpected shifts in lipid metabolism, amino acid synthesis, or energy production, offering clues to its primary and secondary effects. rsc.org Such studies are essential for building a comprehensive picture of the ultimate consequences of molecular changes at the gene and protein levels. nih.gov

Proteomics , the comprehensive analysis of proteins, will be crucial for identifying the direct protein targets of this compound and the downstream signaling cascades it modulates. creative-proteomics.commetwarebio.com Quantitative proteomics can reveal changes in protein expression levels, post-translational modifications, and protein-protein interactions following treatment with the compound. davuniversity.org This information is vital for elucidating its mechanism of action and potential off-target effects. nih.gov Integrating proteomics with metabolomics can provide a more complete, systems-level view of the compound's biological impact. frontiersin.org

Table 1: Potential Applications of Omics Technologies in this compound Research

| Omics Technology | Research Question | Potential Outcome |

| Metabolomics | How does this compound alter the cellular metabolic profile? | Identification of perturbed metabolic pathways, discovery of biomarkers for efficacy. |

| Proteomics | What proteins does this compound interact with? | Discovery of direct molecular targets and downstream signaling pathways. creative-proteomics.comnih.gov |

| Transcriptomics | Which genes are up- or down-regulated by this compound? | Understanding the genetic response to the compound and its effect on cellular processes. |

| Multi-Omics Integration | What is the integrated cellular response to this compound? | A holistic view of the mechanism of action, connecting gene expression to protein function and metabolic output. frontiersin.org |

Exploration of Novel Biological Targets and Signaling Pathways

While preliminary studies may hint at certain bioactivities, a significant future direction is the systematic exploration for novel biological targets of this compound. The structural similarity of sterols to endogenous molecules like cholesterol suggests a wide range of potential interactions within the cell. nutritionfacts.orgwikipedia.org

Research will likely focus on identifying specific protein receptors, enzymes, or ion channels that bind to this compound with high affinity and specificity. This can be achieved through techniques such as affinity chromatography-mass spectrometry and computational docking studies. Unraveling these interactions is the first step toward understanding the compound's therapeutic potential.

Furthermore, identifying the primary target will allow for the detailed investigation of the signaling pathways it modulates. Plant sterols are known to influence critical pathways such as those regulated by Liver X Receptors (LXR) and Sterol Regulatory Element-Binding Proteins (SREBPs), which are central to cholesterol homeostasis and lipid metabolism. nih.govnih.govmdpi.com Future studies will need to determine if this compound acts on these or other pathways, such as MAPK and Akt-signaling pathways, to exert its effects. nih.gov A detailed understanding of these pathways is fundamental for identifying new therapeutic targets. nih.gov

Sustainable Sourcing and Biotechnological Production Methodologies (e.g., Cell Culture, Microbial Fermentation)

The reliance on direct extraction from natural sources for obtaining this compound presents challenges related to yield, purity, and environmental sustainability. ga-online.orgnih.gov A critical area of future research is the development of sustainable and scalable biotechnological production methods.

Plant cell culture offers a promising alternative. Establishing high-yielding cell lines in controlled bioreactor environments can ensure a consistent and sustainable supply of the compound, independent of geographical and climatic constraints. nih.govnih.govthepharmajournal.comthieme-connect.com This method also allows for the optimization of production through the manipulation of culture conditions and the feeding of precursors. semanticscholar.org

Microbial fermentation represents another powerful strategy. bohrium.com Genetically engineering microorganisms like yeast or bacteria to express the necessary biosynthetic enzymes could enable the large-scale production of chondrillasterol and its subsequent acetylation. nih.govmdpi.com This approach has been successfully used for the production of other steroids and offers significant advantages in terms of production speed, scalability, and cost-effectiveness. researchfloor.orgfrontiersin.org Microalgae are also emerging as a promising and sustainable platform for producing a diversity of sterols. frontiersin.orgmdpi.com

Table 2: Comparison of Production Methodologies for this compound

| Production Method | Advantages | Challenges |

| Direct Extraction | Established methodology. | Yield variability, environmental impact, potential for impurities. |

| Plant Cell Culture | Controlled production, high purity, sustainable. nih.gov | Slow growth rates, genetic instability of cell lines. thepharmajournal.com |

| Microbial Fermentation | High yield, rapid production, cost-effective, scalable. frontiersin.org | Requires complex genetic engineering, optimization of fermentation conditions. |

| Microalgal Cultivation | Sustainable, rapid growth, diverse sterol profiles. frontiersin.org | Low sterol yields, species-dependent variations. frontiersin.org |

Integration of Artificial Intelligence and Machine Learning in Natural Product Discovery

The sheer complexity of biological data generated from omics studies and the vast chemical space of natural products necessitate the use of advanced computational tools. Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the study of compounds like this compound. cas.orgacs.orgnih.govijrti.org

AI algorithms can be employed to:

Predict Bioactivity: Machine learning models can be trained on large datasets of known compounds and their biological activities to predict the potential therapeutic effects of this compound and its derivatives. jsr.orgresearchgate.netresearchgate.netnih.gov

Identify Molecular Targets: AI can analyze the structure of this compound and predict its potential binding partners from a vast library of protein structures, thereby accelerating target identification. acs.orghelmholtz-hips.de

Analyze Omics Data: Deep learning models are particularly adept at identifying complex patterns in large multi-omics datasets, helping to uncover novel mechanisms of action and biomarkers. researchgate.netresearchgate.net

De Novo Design: Generative AI models can propose novel derivatives of this compound with potentially enhanced activity or improved pharmacokinetic properties. acs.org

The integration of AI will not only accelerate the pace of discovery but also enable a more targeted and hypothesis-driven approach to research. cas.orgijrti.org

Comparative Biological Studies across Diverse Phylogenetic Lineages

To fully grasp the academic significance of this compound, its biological activities should be studied in a broader evolutionary context. Comparative studies across different phylogenetic lineages can provide valuable insights into its structure-activity relationships and its potential ecological roles.

By comparing the effects of this compound with structurally similar sterols found in other plants, fungi, and marine organisms, researchers can begin to understand how subtle changes in the sterol backbone or side chain affect biological function. This approach can help to identify the key structural features responsible for its specific activities.

Furthermore, investigating the presence and function of this compound and related compounds in a wide range of organisms can shed light on their evolutionary history and ecological significance. For example, are these compounds primarily involved in membrane structure and function, or have they evolved specialized roles in chemical defense or signaling? Answering these questions will not only enrich our understanding of chemical ecology but may also reveal new and unexpected therapeutic applications.

Q & A

Q. What are the standard protocols for isolating chondrillasterol acetate from plant sources?

Isolation typically involves sequential extraction and chromatographic techniques. For example:

- Solvent extraction : Use non-polar solvents (e.g., n-heptane) for initial extraction of sterols from plant material .

- Column chromatography : Separate phytosterol mixtures using silica gel columns with gradient elution (e.g., hexane:ethyl acetate) .

- GC-MS validation : Confirm purity and composition by comparing retention times and mass spectra with reference standards (e.g., chondrillasterol identified at 18.9% in phytosterol fractions) .

Q. Which analytical methods are most reliable for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HMBC) NMR to assign stereochemistry and functional groups, as demonstrated in triterpenoid studies .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas via exact mass measurements (e.g., ESI-FTICR-MS for [M + Na]+ ions) .

- Comparative spectral libraries : Cross-reference data with published spectra of related sterols .

Q. What biological activities have been experimentally validated for this compound?

- Antimicrobial activity : Evaluated against Gram-positive bacteria (e.g., Staphylococcus aureus) using broth microdilution assays, with MIC values reported .

- Thrombolytic potential : Assessed via clot lysis assays, showing dose-dependent fibrinolytic effects .

- Cytotoxicity screening : Tested on cancer cell lines (e.g., PC-3 prostate cancer cells) using MTT assays, though some studies report no significant activity at tested concentrations .

Q. How can researchers ensure purity and reproducibility in this compound studies?

- Multi-step purification : Combine open-column chromatography with preparative HPLC to remove co-eluting contaminants .

- Batch consistency checks : Perform repeated GC-MS analyses across multiple extraction batches to monitor compositional variability .

- Reference standards : Use commercially available sterols (e.g., β-sitosterol) as internal controls during quantification .

Q. What model systems are appropriate for preliminary lipid interaction studies?

- Lipid bilayer assays : Employ fluorescence anisotropy or DSC (Differential Scanning Calorimetry) to study effects on membrane fluidity .

- Liposome encapsulation : Incorporate this compound into phosphatidylcholine liposomes to evaluate stability and permeability .

Advanced Research Questions

Q. How to design experiments resolving contradictions in reported bioactivity data?

- Meta-analysis framework : Systematically compare assay conditions (e.g., solvent polarity, bacterial strains) across studies to identify confounding variables .

- Dose-response validation : Replicate conflicting studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- In silico ADMET profiling : Predict bioavailability and toxicity using tools like SwissADME to contextualize in vitro findings .

Q. What advanced techniques elucidate this compound’s mechanism in lipid raft formation?

- Super-resolution microscopy : Visualize sterol distribution in cell membranes via STED or PALM imaging .

- Lipidomics profiling : Use LC-MS/MS to quantify changes in sphingomyelin and cholesterol ratios in sterol-treated cells .

- Molecular dynamics simulations : Model interactions with lipid bilayers using software like GROMACS to predict membrane stabilization effects .

Q. How to address low solubility in pharmacological assays?

- Nanoparticle formulation : Encapsulate this compound in PLGA nanoparticles to enhance aqueous dispersion .

- Co-solvent systems : Optimize DMSO/PBS ratios while ensuring solvent concentrations remain below cytotoxic thresholds (e.g., <0.1% DMSO) .

- Surface modification : Synthesize PEGylated derivatives to improve hydrophilicity without altering core bioactivity .

Q. What strategies validate this compound’s role in synergistic drug combinations?

- Checkerboard assays : Determine fractional inhibitory concentration (FIC) indices with antibiotics (e.g., β-lactams) to identify synergy .

- Transcriptomic analysis : Perform RNA-seq on treated microbial cultures to identify pathways potentiated by sterol co-administration .

- In vivo efficacy testing : Use murine infection models to compare monotherapy vs. combination therapy outcomes .

Q. How to standardize quality control for cross-study comparisons?

- Phytochemical fingerprinting : Develop HPLC-DAD profiles with retention time markers for batch authentication .

- Interlaboratory validation : Participate in ring trials using shared reference materials to harmonize analytical protocols .

- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life guidelines .

Q. Methodological Citations

- Isolation protocols:

- Antimicrobial assays:

- Structural analysis:

- Pharmacokinetic modeling:

- Synergy testing:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.